molecular formula C27H27N9O6S B12427344 Tezosentan-d4

Tezosentan-d4

Cat. No.: B12427344
M. Wt: 609.7 g/mol
InChI Key: TUYWTLTWNJOZNY-IDPVZSQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tezosentan-d4 is a deuterium-labelled analogue of Tezosentan, a potent dual endothelin (ETA and ETB) receptor antagonist. It is chemically defined as N-[6-(2-Hydroxyethoxy-d4)-5-(2-Methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide, with a molecular formula of C27H23D4N9O6S and a molecular weight of 609.65 g/mol . The CAS Number for this stable isotope is 1794707-10-0 . The primary application of this compound is as an internal standard in quantitative bioanalytical methods using mass spectrometry, facilitating the accurate and precise measurement of the non-labelled parent drug in pharmacokinetic and metabolism studies . The parent compound, Tezosentan, was originally developed as an intravenous vasodilator for acute heart failure and functions by blocking the potent vasoconstrictive effects of endothelin-1 . Beyond cardiovascular research, Tezosentan is being investigated in oncology for drug repurposing, as the endothelin signaling pathway it inhibits is known to promote tumor proliferation, survival, and neovascularization in certain cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H27N9O6S

Molecular Weight

609.7 g/mol

IUPAC Name

N-[5-(2-methoxyphenoxy)-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide

InChI

InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36)/i12D2,13D2

InChI Key

TUYWTLTWNJOZNY-IDPVZSQYSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C(C)C)C4=CC(=NC=C4)C5=NNN=N5)O

Canonical SMILES

CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC

Origin of Product

United States

Tezosentan D4: a Deuterated Endothelin Receptor Antagonist Analog

Identification and Nomenclature of Tezosentan-d4

This compound is chemically identified as a stable isotope-labeled analog of Tezosentan. pharmaffiliates.com The "-d4" designation indicates that four hydrogen atoms in the parent molecule have been replaced by deuterium (B1214612) atoms, specifically on the 2-hydroxyethoxy group. pharmaffiliates.com This labeling is crucial for its use in analytical studies where it can be distinguished from the non-labeled compound by its higher molecular weight. musechem.comnih.gov

Below is a table summarizing the key identifiers for both this compound and its parent compound, Tezosentan.

IdentifierThis compoundTezosentan (Parent Compound)
CAS Number1794707-10-0 pharmaffiliates.com180384-57-0 nih.gov
Molecular FormulaC₂₇H₂₃D₄N₉O₆S pharmaffiliates.comC₂₇H₂₇N₉O₆S nih.govfda.gov
Molecular Weight609.65 g/mol pharmaffiliates.com605.6 g/mol nih.gov
IUPAC NameN-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide pharmaffiliates.comN-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide nih.gov
SynonymsLabelled Tezosentan pharmaffiliates.comRO 61-0612, ACT-050089 nih.govmedchemexpress.com

Contextualization within Endothelin Receptor Antagonist Research

Tezosentan is a potent, non-selective endothelin (ET) receptor antagonist, meaning it blocks both endothelin receptor subtypes, ETₐ and ETₑ. medchemexpress.comahajournals.orgwikipedia.org It was developed as an intravenous agent for its potential therapeutic effects in cardiovascular conditions, such as acute heart failure. ahajournals.orgresearchgate.netnih.gov The rationale behind its development stems from the role of endothelin-1 (B181129) (ET-1), the most potent known endogenous vasoconstrictor, which is found in elevated levels in patients with heart failure. researchgate.netnih.gov By blocking the receptors that ET-1 acts upon, Tezosentan was designed to counteract this vasoconstriction, leading to vasodilation and improved hemodynamic parameters like cardiac index. ahajournals.orgnih.gov

The endothelin system plays a critical role in vascular function. Endothelin-1 (ET-1) exerts its effects by binding to two main receptor subtypes: ETₐ and ETₑ. patsnap.comnih.gov

ETₐ Receptors: Located primarily on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction and cell proliferation. patsnap.comcvpharmacology.com

ETₑ Receptors: These receptors have a more complex role. They are found on smooth muscle cells, where they also contribute to vasoconstriction. nih.gov However, ETₑ receptors are also present on endothelial cells, where their activation stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin. nih.govahajournals.org

Dual antagonists like Tezosentan block both receptor types. ahajournals.org This comprehensive blockade inhibits the powerful vasoconstrictive effects mediated by both ETₐ and ETₑ receptors on smooth muscle cells. patsnap.com

The use of deuterated probes such as this compound is highly relevant in this context. Deuterium labeling is a key strategy in medicinal chemistry to investigate a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, deuteration at a site of metabolic activity can slow down the rate of metabolic breakdown (a phenomenon known as the kinetic isotope effect). musechem.comucsb.edu Therefore, this compound serves as an essential internal standard in quantitative mass spectrometry assays, allowing for the precise measurement of the parent drug's concentration in biological samples and helping to elucidate its metabolic pathways. acs.orgucsb.edu

Synthetic Approaches for Deuterated Tezosentan Analogs

The synthesis of a complex deuterated molecule like this compound requires specific chemical strategies to ensure the precise placement and high incorporation of deuterium atoms.

While the specific synthesis route for this compound is proprietary, general methodologies for deuterium incorporation into organic molecules are well-established. These approaches can be broadly categorized:

Use of Deuterated Starting Materials: One of the most direct methods involves using a commercially available deuterated building block in a multi-step synthesis. researchgate.netprinceton.edu For this compound, this would likely involve starting with a deuterated version of the 2-hydroxyethoxy side chain.

Isotope Exchange Reactions: This strategy introduces deuterium into a non-deuterated molecule late in the synthesis. Hydrogen-deuterium (H/D) exchange reactions can be promoted by catalysts (e.g., palladium), acids, or bases in the presence of a deuterium source like deuterium oxide (D₂O). researchgate.netresearchgate.netmdpi.com The selectivity of the exchange depends on the acidity or lability of the C-H bonds in the molecule. mdpi.com

Reductive Deuteration: This involves the reduction of a functional group, such as a carbonyl or an alkene, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.netnih.gov

The choice of strategy depends on factors such as the desired location of the deuterium labels, the stability of the molecule under the required reaction conditions, and the availability of deuterated reagents. princeton.edunih.gov

Following synthesis, the deuterated compound must be rigorously purified and characterized to confirm its identity and isotopic purity.

Purification: Standard chromatographic techniques are employed for purification. uoa.grresearchgate.net High-performance liquid chromatography (HPLC) is often used to isolate the deuterated product from non-deuterated starting materials, reagents, and other reaction byproducts to achieve high chemical purity.

Spectroscopic Characterization: Several analytical methods are used to confirm the structure and assess the level of deuterium incorporation:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for characterizing deuterated compounds. nih.gov It precisely measures the molecular weight of the compound, which will be higher than the non-deuterated parent molecule by the number of incorporated deuterium atoms. nih.govacs.org For this compound, the molecular ion peak would be approximately 4 mass units higher than that of Tezosentan.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) NMR spectroscopy is used to confirm the position of deuterium labeling. The signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly diminished in the ¹H NMR spectrum. ²H (deuterium) NMR can also be used to directly observe the deuterium nuclei.

These analytical techniques are crucial to ensure that the deuterated standard is suitable for its intended use in sensitive quantitative and metabolic studies. nih.govuoa.gr

Advanced Analytical Methodologies Employing Tezosentan D4

Application of Tezosentan-d4 as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, achieving accuracy and reproducibility is paramount. This compound is employed as a stable isotope-labeled internal standard (SIL-IS) to ensure the integrity of analytical results for Tezosentan. nih.govlabroots.com

Principles of Stable Isotope Labeled Internal Standards (SIL-IS) in Mass Spectrometry

The fundamental principle behind using a SIL-IS, such as this compound, lies in its chemical near-identity to the analyte, Tezosentan. lgcstandards.comyoutube.com In mass spectrometry, compounds are differentiated based on their mass-to-charge ratio (m/z). youtube.com By replacing four hydrogen atoms with deuterium (B1214612), this compound has a higher molecular weight than Tezosentan. chemsrc.com This mass difference, typically recommended to be three or more mass units for small molecules, allows the mass spectrometer to distinguish between the analyte and the internal standard. acanthusresearch.com

Despite the mass difference, the physicochemical properties of a SIL-IS are nearly identical to the unlabeled analyte. lgcstandards.comwuxiapptec.com This ensures that during sample preparation (e.g., extraction) and chromatographic separation, both compounds behave almost identically. nih.govlgcstandards.com Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the SIL-IS. lgcstandards.comyoutube.com Consequently, by measuring the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte, a highly accurate and precise quantification can be achieved. lgcstandards.comyoutube.com

Mitigation of Matrix Effects and Ionization Variability

Biological samples like plasma are complex mixtures containing numerous endogenous components. nih.gov During LC-MS/MS analysis, these components can co-elute with the analyte and interfere with its ionization process in the mass spectrometer's source, a phenomenon known as the "matrix effect". waters.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing significant variability and inaccuracy in quantitative results. wuxiapptec.comcrimsonpublishers.com

The use of a SIL-IS like this compound is the most effective strategy to compensate for these matrix effects. wuxiapptec.comwaters.com Because this compound has nearly identical chemical and physical properties to Tezosentan, it co-elutes from the liquid chromatography column at almost the same time. wuxiapptec.comresearchgate.net As a result, both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement from the co-eluting matrix components. wuxiapptec.com This co-elution ensures that the ratio of their signals remains constant, even in the presence of severe matrix effects, thereby normalizing the results and correcting for ionization variability. wuxiapptec.comcrimsonpublishers.com However, it is crucial to verify that the deuterium labeling does not cause a significant shift in retention time, which could lead to differential matrix effects. wuxiapptec.comwaters.com

Enhancing Accuracy and Precision in Analytical Quantification

The application of a SIL-IS like this compound significantly improves the accuracy and precision of quantitative bioanalysis. crimsonpublishers.comresearchgate.net Accuracy refers to how close a measured value is to the true value, while precision reflects the reproducibility of the measurement. nih.gov

By compensating for both physical sample loss during multi-step extraction procedures and variability from matrix effects, this compound ensures that the final calculated concentration is a true representation of the amount present in the original sample. nih.govcrimsonpublishers.comresearchgate.net Numerous studies have demonstrated that methods employing SIL internal standards exhibit lower coefficients of variation (a measure of precision) and higher accuracy compared to methods using conventional, structurally analogous internal standards. youtube.comcrimsonpublishers.com This enhanced reliability is a prerequisite for a rugged bioanalytical method, especially in clinical and pharmacokinetic studies where precise concentration data is essential. nih.gov

Development and Validation of LC-MS/MS Methods for this compound

The development of a robust and reliable LC-MS/MS method is a critical prerequisite for the use of this compound in quantitative analysis. This process involves rigorous validation to ensure the method's performance characteristics are well-defined and suitable for its intended purpose. nih.govpharmanueva.com

Method Linearity and Calibration Curve Establishment

A key aspect of method validation is establishing linearity, which demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specific range. ut.ee For the quantification of Tezosentan, this involves creating a calibration curve by analyzing a series of plasma samples spiked with known concentrations of Tezosentan and a constant concentration of the internal standard, this compound. researchgate.netfrontiersin.org

The response is measured as the peak area ratio of the analyte to the internal standard. frontiersin.org This ratio is then plotted against the nominal concentration of the analyte to generate a calibration curve. frontiersin.org The linearity of this curve is typically assessed using a weighted least-squares linear regression model. frontiersin.organnlabmed.org A high correlation coefficient (r) or coefficient of determination (r²) is desired, often greater than 0.99, to indicate a strong linear relationship. nih.govlcms.cz Published methods for Tezosentan and similar compounds demonstrate that linearity can be consistently achieved across a wide range of concentrations, which is essential for analyzing clinical samples. nih.govresearchgate.net

Table 1: Example Parameters for LC-MS/MS Method Validation

ParameterTypical Value/RangeReference
Linearity Range 1 - 2000 ng/mL nih.govresearchgate.net
Correlation Coefficient (r²) > 0.99 nih.govlcms.cz
Regression Model Weighted (1/x or 1/x²) frontiersin.organnlabmed.org
Intra-assay Precision (CV%) < 10% nih.govresearchgate.net
Inter-assay Precision (CV%) < 12% nih.gov
Accuracy (% Recovery) 85% - 115% nih.govnih.gov
Lower Limit of Quantification (LLOQ) 1 ng/mL researchgate.net

Assessment of Selectivity and Sensitivity

Selectivity and sensitivity are two other critical performance characteristics of an analytical method. nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. nih.gov In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation (retention time) and the specificity of the mass spectrometric detection using Multiple Reaction Monitoring (MRM). pharmanueva.com Validation involves analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention time of the analyte and internal standard. nih.gov

Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. ijper.org For a method quantifying Tezosentan in human plasma, an LLOQ of 1 ng/mL has been reported, demonstrating high sensitivity suitable for pharmacokinetic studies where drug concentrations can be very low. researchgate.net The signal-to-noise ratio at the LLOQ is typically required to be greater than 10. nih.gov

Role in Impurity Profiling and Reference Standard Applications

Impurity profiling, the identification and quantification of impurities in drug substances and products, is a critical requirement for ensuring pharmaceutical quality, safety, and efficacy. biomedres.usresearchgate.net this compound, as a stable isotope-labeled (SIL) analog of Tezosentan, serves as an invaluable tool in these advanced analytical methodologies. pharmaffiliates.comaxios-research.comchemsrc.com

The primary role of this compound in this context is as an internal standard (IS) for quantitative analysis, most commonly using LC-MS techniques. resolvemass.cachimia.ch In these methods, a known amount of this compound is added to the sample containing Tezosentan and its impurities. aptochem.com Because this compound has virtually identical chemical and physical properties to Tezosentan, it co-elutes during liquid chromatography. aptochem.com However, it is easily distinguished by the mass spectrometer due to its higher mass (resulting from the four deuterium atoms). nih.gov

The use of a SIL-IS like this compound is considered the gold standard in quantitative mass spectrometry for several reasons: clearsynth.comcerilliant.com

Compensation for Matrix Effects: It effectively corrects for signal suppression or enhancement caused by other components in the sample matrix. clearsynth.com

Correction for Variability: It normalizes variations that can occur during sample preparation, extraction, and injection, leading to higher accuracy and precision. aptochem.com

By providing a reliable reference point, this compound allows for the accurate quantification of not only the active pharmaceutical ingredient (API), Tezosentan, but also any structurally related impurities. tandfonline.com

Furthermore, this compound is itself a high-purity reference material. axios-research.com It is used in the development and validation of analytical methods designed to detect and measure impurities. axios-research.com While this compound is used to quantify impurities, it is also crucial that the internal standard itself is free from significant amounts of the unlabeled analyte, as this could interfere with the measurement of low-level impurities. tandfonline.com Therefore, suppliers provide certificates of analysis detailing the isotopic purity of the standard. axios-research.com

Table 2: Applications of this compound in Pharmaceutical Analysis

Application Area Specific Role of this compound Analytical Technique(s) Benefit
Quantitative Bioanalysis Internal Standard LC-MS/MS Improves accuracy and precision by correcting for analytical variability. nih.gov
Impurity Profiling Internal Standard for Quantification LC-MS/MS Enables accurate measurement of process-related impurities and degradation products. resolvemass.ca

| Method Development & Validation | Reference Standard | LC-MS/MS, HPLC | Essential for establishing method performance characteristics like accuracy, linearity, and stability. axios-research.comclearsynth.com |

In Vitro and Preclinical Pharmacokinetic and Metabolic Research with Tezosentan D4

Utilization of Tezosentan-d4 as a Pharmacokinetic Tracer in Non-Human Biological Systems

As a stable isotope-labeled internal standard, this compound is critical for the accurate quantification of Tezosentan in biological matrices during preclinical studies. Its use helps delineate the absorption, distribution, metabolism, and excretion (ADME) characteristics of the parent drug in various animal models.

This compound is employed as a tracer in pharmacokinetic studies using animal models such as rats and piglets to determine the systemic exposure of Tezosentan following administration. nih.govnih.gov By analyzing samples from these models, researchers can construct plasma concentration-time profiles.

In studies with the parent compound in rats, Tezosentan was found to have very limited in vivo metabolism. nih.gov The pharmacokinetic profile of Tezosentan, which would be measured using this compound as a standard, typically follows a multi-compartment model, characterized by a rapid initial disposition phase. nih.govnih.gov This profile is crucial for understanding the drug's behavior in a living system before human trials.

Pharmacokinetic Parameters of Tezosentan in a Preclinical Rat Model
ParameterDescriptionTypical Finding in Preclinical Models (e.g., Rats)Reference
MetabolismThe transformation of the drug within the body.Very limited in vivo metabolism. nih.gov
EliminationThe primary route by which the drug is removed from the body.Predominantly biliary excretion of the unchanged compound. nih.gov
Pharmacokinetic ModelThe mathematical model describing the drug's movement through the body.Two-compartment model. nih.govnih.gov

Preclinical studies are essential to understand how a drug is distributed throughout the body and ultimately cleared. In rats, the predominant mechanism for Tezosentan's elimination is the biliary excretion of the unchanged drug, with metabolism playing a minor role. nih.gov this compound is instrumental in tracing the parent compound through the body to confirm these disposition pathways.

The pharmacokinetic profile of Tezosentan has been described by a two-compartment model, featuring a pronounced and rapid disposition phase followed by a slower elimination phase. nih.govnih.gov This suggests distribution from the central compartment (blood) into tissues, from which it is later redistributed and cleared. nih.gov The clearance of Tezosentan is considered independent of the dose across a wide range. nih.gov

In Vitro Metabolic Profiling and Stability Assessment

In vitro assays using subcellular fractions and cell-based models are fundamental for predicting a drug's metabolic fate in vivo. This compound can be used in these assays as an internal standard for the quantification of the parent compound.

Liver microsomes, which are vesicular fragments of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. axispharm.comcellgs.com Microsomal stability assays are high-throughput screens used early in drug discovery to assess the metabolic stability of compounds and estimate their intrinsic clearance. axispharm.commdpi.com

In studies using human liver microsomes, Tezosentan demonstrated a very low rate of metabolism. nih.gov This indicates high stability in the presence of major Phase I metabolic enzymes, suggesting that the compound is not extensively broken down by this pathway.

In Vitro Metabolic Stability of Tezosentan
In Vitro SystemKey Enzymes PresentObserved Metabolic RateReference
Human Liver MicrosomesPhase I enzymes (e.g., CYPs)Very low nih.gov
Human Primary HepatocytesPhase I and Phase II enzymesVery low nih.gov

Hepatocytes, or liver cells, contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and are considered a more complete in vitro model than microsomes for predicting hepatic clearance and identifying metabolites. evotec.comresearchgate.net

Despite its low metabolic rate, prolonged incubation of Tezosentan with human primary hepatocytes for 24 hours led to the identification of specific metabolites. nih.gov Two isomeric, hydroxylated metabolites, designated M1 and M2, were detected. nih.gov Additionally, a glucuronic acid conjugate, M3, was formed, indicating that Tezosentan can undergo both Phase I (hydroxylation) and Phase II (glucuronidation) metabolism, albeit very slowly. nih.gov

Metabolites of Tezosentan Identified in In Vitro Models
Metabolite IDMetabolic ReactionPhaseIn Vitro SystemReference
M1HydroxylationPhase IHuman Hepatocytes nih.gov
M2Hydroxylation (isomer of M1)Phase IHuman Hepatocytes nih.gov
M3GlucuronidationPhase IIHuman Hepatocytes nih.gov

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms, including the metabolic pathways of drugs. illinois.edu It is defined as the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. iupac.org

The deuteration of Tezosentan to create this compound makes it an ideal substrate for KIE studies. chemsrc.com By comparing the rate of metabolism of Tezosentan with that of this compound, researchers can determine if the cleavage of the carbon-deuterium (C-D) bond is a rate-limiting step in the metabolic process. illinois.edu

If the metabolism of this compound is significantly slower than that of Tezosentan (a KIE greater than 1), it provides strong evidence that the breaking of that specific C-H bond is involved in the rate-determining step of the reaction, thereby helping to elucidate the exact mechanism of its slow metabolic transformation. iupac.org

Conceptual Framework for Kinetic Isotope Effect (KIE) Studies
TermDescriptionFormula
kHRate constant for the reaction with the light isotope (Hydrogen).KIE = kH / kD
kDRate constant for the reaction with the heavy isotope (Deuterium).
InterpretationA KIE > 1 indicates that C-H bond cleavage is part of the rate-limiting step.

Preclinical Studies on Target-Mediated Drug Disposition (TMDD) using Deuterated Analogs

Studies have successfully described the pharmacokinetics of Tezosentan using two-compartment TMDD models. nih.govresearchgate.net These models account for the non-linearity in pharmacokinetics that arises from the high-affinity binding of Tezosentan to its receptors. nih.govresearchgate.net The disposition of Tezosentan is marked by a rapid initial phase, with a half-life of approximately 5-6 minutes, followed by a slower terminal phase with a half-life of about 3 to 4 hours. drugbank.comnih.govnih.gov This complex profile underscores the importance of TMDD in its clearance mechanism. Research indicates that TMDD is a class effect for ERAs, with similar models being applied to related compounds like bosentan (B193191) and clazosentan. nih.govpatsnap.com

Table 1: Pharmacokinetic Parameters of Tezosentan in Humans

ParameterValueStudy Population / Context
Initial Disposition Half-Life (t½)~5-6 minHealthy male subjects, following 1-hour infusion. drugbank.comnih.gov
Terminal Elimination Half-Life (t½)~3.2-3.6 hHealthy male subjects. nih.govnih.gov
Systemic Plasma Clearance (CL)~35 L/hHealthy Caucasian and Japanese subjects. nih.gov
Volume of Distribution (Vss)~20 LHealthy Caucasian and Japanese subjects. nih.gov

The use of deuterated analogs, such as this compound, is a critical tool in pharmacokinetic research. Deuteration involves the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612). nih.gov This modification can strengthen the chemical bonds (e.g., carbon-deuterium vs. carbon-hydrogen), which can slow down metabolic processes where the cleavage of that bond is a rate-limiting step. informaticsjournals.co.inscienceopen.com This "kinetic isotope effect" can lead to a more favorable pharmacokinetic profile, such as a longer half-life or reduced formation of certain metabolites. informaticsjournals.co.inbioscientia.de

While preclinical studies specifically using this compound to investigate the mechanisms of TMDD are not extensively detailed in published literature, the role of such deuterated analogs is fundamental to the research that enables TMDD modeling. This compound serves as an essential internal standard for the bioanalytical quantification of Tezosentan in plasma samples. nih.govresearchgate.net The use of a stable isotope-labeled internal standard in mass spectrometry-based assays is the gold standard for achieving the high precision and accuracy required for pharmacokinetic analysis.

This accurate quantification is a prerequisite for the development and validation of sophisticated population TMDD models. nih.govresearchgate.net These models are built upon precise concentration-time data, which would be unattainable without a reliable analytical standard like this compound. Therefore, while not directly used to probe the biology of TMDD, this compound is an indispensable component of the preclinical and clinical research infrastructure that establishes and characterizes the TMDD profile of Tezosentan.

Table 2: Chemical Properties of this compound

PropertyValue
Molecular FormulaC27H23D4N9O6S
Monoisotopic Mass609.19 g/mol
DescriptionDeuterium-labeled analog of Tezosentan.

Emerging Research Applications and Future Perspectives for Tezosentan D4

Mechanistic Studies on Drug-Target Interactions and Binding Kinetics

Tezosentan is a competitive antagonist of both endothelin-A (ETa) and endothelin-B (ETb) receptors. nih.gov Understanding its interaction with these targets is fundamental to its pharmacological profile. Research has quantified the binding affinity and functional inhibitory potency of the non-deuterated parent compound, Tezosentan, providing crucial insights into its mechanism of action. Tezosentan competitively antagonizes the binding of endothelin-1 (B181129) (ET-1) to its receptors. nih.gov

Detailed research findings have established its high affinity for the ETa receptor and moderate affinity for the ETb receptor. nih.govmedchemexpress.com The inhibitory potency (pA2) of Tezosentan has been determined to be 9.5 for ETa receptors in isolated rat aorta and 7.7 for ETb receptors in rat trachea. nih.gov Further studies have measured the inhibitory constant (Ki) for ETa receptors at 0.3 nM in CHO cells and 18 nM on membranes of baculovirus-infected insect cells. medchemexpress.commedchemexpress.cn For ETb receptors, the inhibitory affinity is reported to be between 10 to 21 nM. medchemexpress.commedchemexpress.cn

While Tezosentan-d4 is primarily synthesized for use as an internal standard in analytical assays, its drug-target interactions are considered fundamentally identical to those of Tezosentan. bioscientia.de The substitution of four hydrogen atoms with deuterium (B1214612) does not alter the molecular shape or the pharmacophore necessary for receptor binding. humanjournals.comdovepress.com Therefore, this compound is expected to exhibit the same competitive antagonism and binding kinetics at ETa and ETb receptors. Its value in mechanistic studies lies not in having a different mechanism, but in its ability to act as a stable, non-radioactive tracer to help quantify the interaction of the non-deuterated drug with its target in complex biological systems.

Table 1: Binding Affinity and Inhibitory Potency of Tezosentan

ParameterReceptor TargetValueResearch Context
pA2 ETa9.5Functional inhibition on isolated rat aorta nih.gov
pA2 ETb7.7Functional inhibition on isolated rat trachea nih.gov
Ki ETa0.3 nMInhibition of ET-1 binding on CHO cells medchemexpress.commedchemexpress.cn
Ki ETa18 nMInhibition of ET-1 binding on baculovirus-infected insect cell membranes medchemexpress.commedchemexpress.cn
Ki ETb10 - 21 nMInhibition of ET-1, ET-3, or sarafotoxin S6c binding medchemexpress.commedchemexpress.cn

Advanced Applications in Systems Pharmacology Research

In the field of systems pharmacology, which seeks to understand how drugs affect the body as a whole system, stable isotope-labeled compounds like this compound are critical tools. chemsrc.com Their primary application is as internal standards for quantitative bioanalysis, particularly in pharmacokinetic (PK) studies. chemsrc.comnih.gov

Pharmacokinetic studies are essential to determine how a drug is absorbed, distributed, metabolized, and excreted (ADME). A clinical study investigating the pharmacokinetics of Tezosentan in healthy subjects utilized a deuterated analogue of Tezosentan with four deuterium atoms (this compound) as an internal standard. nih.gov In this study, plasma samples were analyzed using a liquid chromatography-mass spectrometry (LC-MS) method. nih.gov The addition of a known quantity of this compound to each sample allows for precise quantification of the parent drug, Tezosentan, by correcting for variations in sample preparation and instrument response. nih.gov This ensures the accuracy and reliability of the resulting pharmacokinetic data, which is vital for understanding the drug's behavior in the body over time. nih.gov

The use of this compound in these studies underpins the accurate modeling of the drug's concentration-time profile, which is foundational for connecting its pharmacokinetic properties to its pharmacodynamic effects. nih.gov

Potential in Investigating Isotope-Specific Pharmacodynamic Responses (Theoretical)

The replacement of hydrogen with deuterium can alter the pharmacokinetic properties of a drug, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.dedovepress.com The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break. bioscientia.dehumanjournals.com This increased stability can slow down metabolic processes, particularly oxidation reactions mediated by cytochrome P450 (CYP450) enzymes, if the C-H bond cleavage is the rate-limiting step in the metabolic pathway. bioscientia.de

Increased Half-Life: A slower rate of metabolism would prolong the drug's presence in the bloodstream. dovepress.comtandfonline.com

These pharmacokinetic changes could theoretically translate into an altered pharmacodynamic profile, such as a more sustained or pronounced effect, simply because the active drug remains at its target site for a longer duration or at a higher concentration. However, it is crucial to note that these effects are not predictable and must be investigated on a case-by-case basis, as many factors can influence or even reverse the expected outcomes of deuteration. bioscientia.de For this compound, this remains a theoretical consideration, as its primary role is that of an analytical tool rather than a therapeutic agent itself. axios-research.comaxios-research.com

Development of Novel Analytical Standards for Drug Surveillance and Quality Control

This compound serves as a crucial reference standard in the stringent environment of pharmaceutical quality control (QC) and drug surveillance. axios-research.comaxios-research.com Pharmaceutical analysis is essential at all stages of drug development and manufacturing to ensure the identity, purity, potency, quality, and stability of the final product. jocpr.comeuropeanpharmaceuticalreview.com

Stable isotope-labeled compounds like this compound are ideal for these applications. axios-research.comweblivelink.com They are used in the development and validation of analytical methods designed to monitor the quality of Tezosentan. axios-research.comjocpr.com In a QC setting, analytical techniques such as high-performance liquid chromatography (HPLC) and LC-MS are employed to test raw materials and finished drug products. jocpr.comeuropeanpharmaceuticalreview.com

The specific roles of this compound as an analytical standard include:

Method Validation: It is used to validate the accuracy, precision, and linearity of quantitative assays for Tezosentan. axios-research.comaxios-research.com

Identity and Purity Testing: By providing a distinct mass signature, it helps confirm the presence of Tezosentan and can be used to quantify impurities or degradation products. jocpr.com

Stability Studies: It aids in assessing the stability of Tezosentan under various environmental conditions, which is necessary for determining appropriate storage conditions and shelf-life. axios-research.comjocpr.com

By serving as a meticulously characterized reference material, this compound ensures that analytical tests are reliable and comply with strict regulatory standards, ultimately safeguarding the quality and consistency of the pharmaceutical product. axios-research.comjocpr.comweblivelink.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.